![molecular formula C19H19N3 B2906607 6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline CAS No. 612051-55-5](/img/structure/B2906607.png)

6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

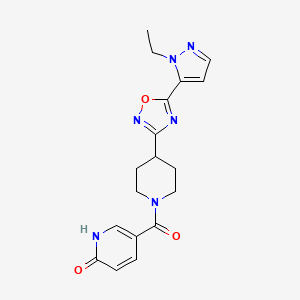

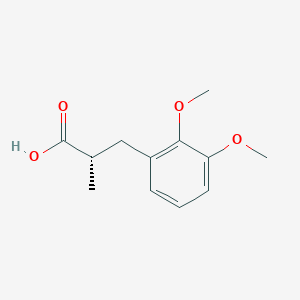

6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline is a complex organic compound with the molecular formula C19H19N3 . It is a derivative of 6H-indolo[2,3-b]quinoxaline, a planar fused heterocyclic compound that exhibits a wide range of interesting biological properties .

Synthesis Analysis

The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives involves a simple multi-step protocol starting from isatin or 5-fluoroisatin. These compounds are prepared by the condensation of isatin or 5-fluoroisatin, respectively, with o-phenylenediamine in glacial acetic acid under microwave irradiation over a short duration of 3–6 minutes .Molecular Structure Analysis

The molecular structure of 6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline contains a total of 44 bonds, including 25 non-H bonds, 20 multiple bonds, 3 rotatable bonds, and 20 aromatic bonds. It also includes 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 ten-membered ring, and 1 pyrrole .Chemical Reactions Analysis

The chemical reactions of 6H-indolo[2,3-b]quinoxaline derivatives predominantly involve DNA intercalation . The thermal stability of the intercalated complex (DNA and 6H-indolo[2,3-b]quinoxaline derivatives) is an important parameter for the elucidation of anticancer, antiviral, and other activities .Physical And Chemical Properties Analysis

The physical and chemical properties of 6H-indolo[2,3-b]quinoxaline derivatives are influenced by the type of substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus and also the orientation of the side chain towards the GC-rich minor groove of the DNA .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

6H-IQ derivatives have garnered attention due to their cytotoxic effects against cancer cell lines. In a study by Avula et al., several 6H-IQ derivatives were synthesized and screened against lung (A-549), cervical (HeLa), and prostate (DU-145) cancer cells. Notably, five compounds demonstrated moderate cytotoxicity against human reproductive organ cell lines, while others exhibited lower cytotoxicity against different cancer cell lines .

DNA Duplex Stabilization

These compounds are known for their ability to stabilize DNA duplexes. Wamberg et al. reported that 6H-IQ derivatives exhibit this property, which could have implications in drug design and DNA-targeted therapies .

Antiviral Activity

Indolo[2,3-b]quinoxalines have been explored as potential antiviral agents. Harmenberg et al. found that some indole-fused quinoxaline compounds possess antiviral properties, making 6H-IQ derivatives intriguing candidates for antiviral drug development .

Protein Interaction and DNA Intercalation

The mechanism of action for these compounds primarily involves DNA intercalation. The thermal stability of the intercalated complex (DNA and 6H-IQ derivatives) is crucial for understanding their anticancer and antiviral activities .

Reduction Potential and Stability

Recent research has investigated the reduction potential, H-cell cycling stability, and solubility of indoloquinoxaline derivatives. These properties play a vital role in their pharmacological activity .

Synthetic Advances

In 2021, an Indian research group proposed an effective route for synthesizing N-substituted 6H-IQ derivatives. The method involved tandem ortho-C–H functionalization reactions, followed by one-pot oxidation. These compounds exhibited high yields and could be valuable for drug discovery .

Wirkmechanismus

Target of Action

The primary targets of 6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline are DNA molecules . This compound is known to intercalate into the DNA helix , disrupting processes vital for DNA replication .

Mode of Action

6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline interacts with its targets by intercalating into the DNA helix . This interaction disrupts the normal functioning of DNA, leading to changes in the DNA structure and function .

Biochemical Pathways

The compound’s interaction with DNA affects the DNA replication pathway . By intercalating into the DNA helix, it disrupts the processes that are vital for DNA replication . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Its high solubility (>27 M in acetonitrile) suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action is the disruption of DNA replication, leading to cell death . This makes it potentially useful as a cytotoxic agent, particularly against cancer cells .

Action Environment

The action of 6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline can be influenced by various environmental factors. For instance, its stability and reduction potential can be affected by the solvent used . In acetonitrile, it exhibits remarkable stability (99.86% capacity retention over 49.5 h (202 cycles) of H-cell cycling) and a low reduction potential (−2.01 V vs Fc/Fc+) .

Zukünftige Richtungen

Given their wide range of biological activities, there is a need to prepare more and more new compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . Future research could focus on the design and development of novel molecules with different biological activities based on the ‘6H-indolo[2,3-b]quinoxaline’ template .

Eigenschaften

IUPAC Name |

6-butyl-9-methylindolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3/c1-3-4-11-22-17-10-9-13(2)12-14(17)18-19(22)21-16-8-6-5-7-15(16)20-18/h5-10,12H,3-4,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSWGYZPJMXDCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C(C=C2)C)C3=NC4=CC=CC=C4N=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-phenoxypropanamide](/img/structure/B2906524.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone](/img/structure/B2906527.png)

![N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide](/img/structure/B2906530.png)

![N-(4-chloro-2-fluorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2906538.png)

![Dimethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,5-dicarboxylate](/img/no-structure.png)